4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine
CAS No.: 675602-96-7
Cat. No.: VC8456134
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675602-96-7 |
|---|---|
| Molecular Formula | C15H11N3O3S |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 4-[4-(4-nitrophenoxy)phenyl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C15H11N3O3S/c16-15-17-14(9-22-15)10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)18(19)20/h1-9H,(H2,16,17) |
| Standard InChI Key | VPRZGYRVUYJXFX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Molecular Structure and Physicochemical Properties
Core Thiazole Scaffold and Substituent Effects
Thiazole derivatives are characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. In 4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine, the thiazole core is substituted at the 2-position with an amine group and at the 4-position with a 4-(4-nitrophenoxy)phenyl moiety. This substitution pattern introduces significant steric and electronic effects, influencing solubility, stability, and intermolecular interactions .
The molecular formula is deduced as C₁₅H₁₁N₃O₃S, with a molecular weight of 313.33 g/mol. The presence of the nitro group (-NO₂) on the phenoxy ring enhances electron-withdrawing properties, potentially increasing metabolic stability and binding affinity to biological targets . Comparative data from analogous compounds suggest a density range of 1.2–1.3 g/cm³ and a boiling point exceeding 350°C, consistent with aromatic thiazole derivatives .
Synthetic Pathways and Optimization
Hantzsch Thiazole Synthesis
The synthesis of 4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine likely follows a modified Hantzsch thiazole synthesis, as observed in structurally related compounds . A proposed route involves:
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Bromination: 1-(4-(4-Nitrophenoxy)phenyl)ethan-1-one is brominated using Br₂ in diethyl ether to yield 2-bromo-1-(4-(4-nitrophenoxy)phenyl)ethan-1-one.
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Cyclization with Thiourea: The brominated intermediate reacts with thiourea under refluxing ethanol to form the thiazole ring, yielding the 2-amine derivative.
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Purification: Column chromatography or recrystallization isolates the final product.
Key Challenges:
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The electron-withdrawing nitro group may hinder cyclization, necessitating elevated temperatures or catalytic agents.
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Byproducts from incomplete bromination or oxidation require rigorous purification .
Biological Activity and Pharmacological Applications
Anticancer Activity
Thiazole analogs demonstrate antiproliferative effects by interfering with tubulin polymerization or kinase signaling. Compound 5g from a recent study (structurally similar to the target molecule) exhibited 92.8% inhibition of MCF-7 breast cancer cells at 0.483 µM, highlighting the role of nitroaromatic substituents in cytotoxicity .
Comparative Pharmacological Data
*Predicted based on structural analogs .
Stability and Metabolic Considerations
The nitro group undergoes hepatic reduction to amine metabolites, which may contribute to off-target effects. In vitro microsomal studies of similar compounds show a half-life of 2–4 hours, suggesting moderate metabolic stability . Strategies to improve bioavailability include prodrug formulations or fluorination of the phenoxy ring .
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